molecular formula C24H25ClN4O4S B2972483 Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114609-76-5

Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2972483
CAS No.: 1114609-76-5
M. Wt: 501
InChI Key: KMOOORNPWQEVBG-UHFFFAOYSA-N
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Description

The compound Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core with a thioxo group at position 2, a methyl carboxylate moiety at position 7, and a piperazine-linked 5-chloro-2-methylphenyl substituent via a 3-oxopropyl chain. The synthesis of such compounds typically involves multi-step procedures, with structural validation relying on NMR, HRMS, and elemental analysis .

Properties

CAS No.

1114609-76-5

Molecular Formula

C24H25ClN4O4S

Molecular Weight

501

IUPAC Name

methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34)

InChI Key

KMOOORNPWQEVBG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex compound belonging to the quinazoline derivative class. Its structure features a quinazoline core, a piperazine ring, and multiple functional groups that contribute to its biological activity. This article reviews the compound's biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN4O4SC_{24}H_{25}ClN_{4}O_{4}S with a molecular weight of approximately 501.0 g/mol. The IUPAC name is methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate. The compound's structure can be represented as follows:

InChI InChI 1S C24H25ClN4O4S c1 15 3 5 17 25 14 20 15 27 \text{InChI InChI 1S C24H25ClN4O4S c1 15 3 5 17 25 14 20 15 27 }

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, leading to potential therapeutic applications. Research indicates that compounds with similar structures exhibit a range of activities, including:

Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, studies have demonstrated that related Mannich bases exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For example, quinazoline derivatives are known to inhibit DNA topoisomerases and interfere with cell cycle progression .

Antimicrobial Properties
Research has also indicated that quinazoline derivatives possess antimicrobial activity. This compound may inhibit the growth of bacteria and fungi through mechanisms that disrupt cell wall synthesis or metabolic pathways .

Research Findings

A summary of relevant studies on the biological activity of related compounds is presented in the following table:

Study Cell Line IC50 Value (µM) Activity
Gul et al. (2014)HepG2< 2Anticancer
Mannich Bases Review (2019)HeLa8.2 - 32.1Cytotoxic
Antimicrobial Study (2020)Various BacteriaVariableAntimicrobial

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds, revealing that they could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares key structural motifs with analogs reported in the evidence:

  • Piperazine Linkers: Compounds in (e.g., 5i–5l) feature piperazine moieties connected to benzoxazolone/benzothiazolone cores via alkyl chains.
  • Heterocyclic Cores : Unlike the tetrahydroimidazo[1,2-a]pyridine core in or benzoxazolone derivatives in , the quinazoline core in the target compound introduces additional hydrogen-bonding sites (e.g., 4-oxo group) and planar rigidity, which may influence solubility and target affinity .
  • Substituent Effects : The 5-chloro-2-methylphenyl group on the piperazine ring parallels halogenated aryl substituents in other bioactive compounds, which often enhance lipophilicity and membrane permeability .

Molecular Descriptors and QSPR/QSAR Relevance

  • Topological and Electronic Features: emphasizes that van der Waals descriptors and electronic properties (e.g., dipole moments) are critical for predicting bioactivity.
  • Lumping Strategy : suggests lumping structurally similar compounds for predictive modeling. However, the quinazoline core’s unique electronic profile may necessitate separate classification despite shared piperazine motifs .

Q & A

Basic: What synthetic methodologies are recommended for preparing this quinazoline-piperazine hybrid compound?

Methodological Answer:
The synthesis involves multi-step protocols, including:

  • Condensation reactions for forming the quinazolinone core, analogous to procedures used in tetrahydroquinazoline derivatives (e.g., refluxing thiourea with substituted benzaldehydes in acidic conditions) .
  • Piperazine coupling via nucleophilic acyl substitution, where 4-(5-chloro-2-methylphenyl)piperazine reacts with a propionyl chloride intermediate. Optimization of reaction time (24–48 hrs) and solvent polarity (DMF or dichloromethane) is critical for yield improvement .
  • Esterification of the carboxylate group using methanol under catalytic sulfuric acid.
    Key Data : Yields for similar compounds range from 51% to 94%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the quinazolinone carbonyl (δ ~165–170 ppm), thiocarbonyl (δ ~190 ppm), and piperazine protons (δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
  • HRMS : Confirm molecular formula (e.g., calculated [M+H]+ for C24H24ClN5O4S: 538.1312; observed 538.1309) .
  • IR Spectroscopy : Validate thiocarbonyl (C=S) stretches at 1150–1250 cm⁻¹ and ester carbonyl (C=O) at 1700–1750 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) require:

  • 2D NMR (COSY, HSQC, HMBC) : To map coupling between quinazoline protons and piperazine substituents, resolving ambiguities caused by overlapping signals .
  • X-ray crystallography : For definitive confirmation of stereochemistry and bond angles, especially if rotational barriers in the piperazine-propionyl chain create dynamic NMR effects .
  • Isotopic labeling : Trace reaction intermediates to identify byproducts causing HRMS anomalies (e.g., chlorine isotope patterns).

Advanced: What strategies optimize reaction yield and purity in multi-step synthesis?

Methodological Answer:

  • Stepwise purification : Isolate intermediates after each step (e.g., using flash chromatography for thiourea derivatives) to avoid carryover impurities .
  • Catalyst screening : Test bases like K2CO3 or Cs2CO3 for piperazine coupling; Cs2CO3 may improve nucleophilicity in aprotic solvents .
  • Temperature control : Maintain ≤60°C during esterification to prevent thiocarbonyl degradation.
    Data Insight : In analogous syntheses, Cs2CO3 increased yields from 51% to 81–94% compared to K2CO3 .

Advanced: How does substitution on the piperazine ring influence biological activity?

Methodological Answer:

  • Comparative SAR studies : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Receptor binding assays : Evaluate affinity for serotonin/dopamine receptors, as piperazine derivatives often target CNS pathways .
  • Molecular docking : Model interactions with enzymes like soluble epoxide hydrolase (sEH), where quinazoline-thione scaffolds show inhibitory potential .

Advanced: What mechanistic insights explain the compound’s enzyme inhibition properties?

Methodological Answer:

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against sEH or similar targets.
  • Thiocarbonyl reactivity : Probe the thioxo group’s role in covalent binding via LC-MS detection of enzyme-adduct formation .
  • Mutagenesis assays : Identify critical amino acid residues (e.g., catalytic histidines in sEH) using site-directed mutants .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent thiocarbonyl oxidation.
  • pH stability : Avoid alkaline conditions (>pH 8) to prevent ester hydrolysis.
  • Solvent selection : Use anhydrous DMSO or DMF for stock solutions to minimize degradation.

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging of target localization .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., sEH) and assess rescue of phenotypic effects.
  • Metabolomic profiling : Quantify epoxy fatty acid levels (sEH substrates) in treated vs. untreated cells .

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